Paraoxon

Catalog No.
S538631
CAS No.
311-45-5
M.F
C10H14NO6P
M. Wt
275.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paraoxon

CAS Number

311-45-5

Product Name

Paraoxon

IUPAC Name

diethyl (4-nitrophenyl) phosphate

Molecular Formula

C10H14NO6P

Molecular Weight

275.19 g/mol

InChI

InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3

InChI Key

WYMSBXTXOHUIGT-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

solubility

Sparingly soluble (NTP, 1992)
Freely soluble in ether and other organic solvents
In water, 3,640 mg/l at 20 °C.
3.64 mg/mL at 20 °C

Synonyms

Diethyl p Nitrophenyl Phosphate, Diethyl-p-Nitrophenyl Phosphate, E 600, E-600, E600, Fosfakol, Paraoxon, Phosphacol, Phosphate, Diethyl-p-Nitrophenyl

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

The exact mass of the compound Paraoxon is 275.0559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble (ntp, 1992)0.01 mfreely soluble in ether and other organic solventsin water, 3,640 mg/l at 20 °c.3.64 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404110. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates. It belongs to the ontological category of aryl dialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Paraoxon (diethyl 4-nitrophenyl phosphate, CAS 311-45-5) is the highly active oxon metabolite of the pesticide parathion. As a potent, direct-acting irreversible inhibitor of acetylcholinesterase (AChE), it is universally procured as a reference standard for neurotoxicity assays, biosensor calibration, and chemical decontamination research. Unlike its parent thiono-compound, paraoxon possesses a P=O bond that facilitates immediate phosphorylation of the serine hydroxyl group in the AChE active site without requiring metabolic activation. Furthermore, its structure features a p-nitrophenyl leaving group, which provides a distinct chromophoric signal upon hydrolysis. This combination of direct enzymatic reactivity and built-in optical processability makes paraoxon an indispensable baseline material for high-throughput screening of AChE reactivators and the validation of environmental monitoring technologies [1].

A common procurement error is substituting paraoxon with its parent compound, parathion, for in vitro applications. Parathion is a prodrug that requires in vivo oxidative desulfuration by hepatic cytochrome P450 enzymes to become biologically active. In cell cultures, isolated enzyme assays, or biosensor platforms lacking S9 metabolic activation fractions, parathion fails to inhibit AChE effectively, leading to severe false negatives and underestimations of toxicity [1]. Additionally, substituting paraoxon with other direct-acting nerve agent simulants like diisopropyl fluorophosphate (DFP) eliminates the p-nitrophenolate leaving group, stripping the assay of its ability to be monitored via simple, low-cost UV-Vis spectrophotometry during hydrolysis or decontamination studies[2].

Direct In Vitro AChE Inhibition Potency Without Metabolic Activation

In primary neuron cultures lacking hepatic S9 activation fractions, paraoxon demonstrates profound direct toxicity compared to its parent compound. Quantitative assays reveal that paraoxon inhibits acetylcholinesterase with an IC50 that is over 800 times more potent than parathion [1]. Parathion requires preincubation with induced hepatic S9 fractions to exhibit comparable anticholinesterase activity.

Evidence DimensionIn vitro AChE IC50 potency
Target Compound DataDirect, highly potent inhibition
Comparator Or BaselineParathion (>800-fold weaker IC50 without S9 activation)
Quantified Difference>800x greater potency for paraoxon
ConditionsPrimary chick embryo forebrain neuron cultures, no S9 metabolic activation

Buyers must procure paraoxon for any isolated enzyme or cell-based assay to avoid the false negatives inherent to unactivated parathion.

Optical Processability in Decontamination and Hydrolysis Tracking

Paraoxon is highly valued in decontamination research because its alkaline hydrolysis yields the p-nitrophenoxide ion, a strong chromophore. In 0.1 M NaOH, paraoxon exhibits a pseudo-first-order hydrolysis rate constant of 6.71 × 10^-4 s^-1 [1]. Because the leaving group can be directly measured via UV-visible absorbance at ~400 nm, reaction kinetics can be tracked continuously and inexpensively. In contrast, simulants like DFP or actual agents like VX lack a chromophoric leaving group, necessitating complex and time-consuming chromatographic analysis (e.g., GC-MS or NMR) to monitor degradation.

Evidence DimensionHydrolysis monitoring mechanism
Target Compound DataDirect UV-Vis tracking via p-nitrophenoxide release
Comparator Or BaselineDFP / VX (Requires GC-MS or NMR for kinetic tracking)
Quantified DifferenceReal-time optical measurement vs. delayed chromatographic sampling
ConditionsAlkaline hydrolysis in 0.1 M NaOH

Enables high-throughput, low-cost spectrophotometric screening of novel decontamination catalysts and neutralizing materials.

Standardized Limit of Detection (LOD) in Biosensor Calibration

Paraoxon serves as the universal benchmark for validating organophosphate biosensors. For example, when utilizing a mutant phosphotriesterase (YT-PTE) immobilized onto reduced graphene oxide, paraoxon can be detected with a highly reproducible Limit of Detection (LOD) of 0.11 µM within a linear range of 1 mM to 0.005 µM[1]. Other FRET-based systems have pushed this LOD down to 0.05 nM [2]. This established, highly characterized response profile makes paraoxon the mandatory calibration standard for proving the sensitivity of new environmental detection hardware.

Evidence DimensionSensor Limit of Detection (LOD)
Target Compound Data0.11 µM on rGO/YT-PTE electrochemical sensors
Comparator Or BaselineUncalibrated or non-standardized OP mixtures (Variable/unreliable LODs)
Quantified DifferenceEstablished baseline down to sub-nanomolar ranges depending on the platform
ConditionsElectrochemical SPCE/rGO/YT-PTE biosensor platform

Procuring paraoxon ensures that new detection devices are benchmarked against the globally recognized standard for organophosphate sensitivity.

Bimolecular Inhibition Kinetics for Nerve Agent Modeling

In kinetic modeling of acute toxicity, paraoxon provides a robust surrogate for nerve agent behavior in specific tissue models. When tested against rat and mouse brain AChE, paraoxon demonstrates a higher bimolecular inhibition rate constant (ki) than DFP (diisopropyl fluorophosphate)[1]. This makes paraoxon a more potent and faster-acting inhibitor in these specific mammalian brain models, closely mimicking the rapid phosphorylation kinetics required to evaluate the efficacy of next-generation oxime reactivators.

Evidence DimensionBimolecular inhibition rate constant (ki)
Target Compound DataHigher ki in rat/mouse brain AChE
Comparator Or BaselineDFP (Lower ki in rat/mouse brain AChE)
Quantified DifferenceSuperior phosphorylation efficiency in rodent brain models
ConditionsRat and mouse brain AChE inhibition assays

Provides a more kinetically accurate model for rapid-onset organophosphate poisoning when testing therapeutic countermeasures in rodent models.

In Vitro Neurotoxicity and Countermeasure Screening

Paraoxon is the required standard for isolated enzyme assays and cell-based models evaluating acetylcholinesterase inhibitors and novel oxime reactivators. Because it does not require S9 metabolic activation, it guarantees immediate, direct phosphorylation of the active site, avoiding the false negatives associated with parathion [1].

High-Throughput Screening of Decontamination Catalysts

For laboratories developing metal-organic frameworks (MOFs), polymers, or enzymatic solutions for chemical warfare agent decontamination, paraoxon is the ideal simulant. Its alkaline hydrolysis releases a p-nitrophenoxide chromophore, allowing continuous, low-cost UV-Vis tracking of degradation kinetics without the need for complex GC-MS sampling [2].

Calibration of Environmental OP Biosensors

Paraoxon is the globally recognized benchmark for establishing the Limit of Detection (LOD) in novel electrochemical, FRET-based, and colorimetric organophosphate sensors. Procuring paraoxon ensures that the sensitivity of new hardware is validated against a standardized, highly reproducible baseline [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Reddish-yellow oily liquid with a faint fruity odor. (NTP, 1992)
Reddish-yellow odorless liquid; [Hawley] Mild fruity odor; [CAMEO]
Solid

Color/Form

OILY LIQUID
REDDISH-YELLOW OIL

XLogP3

2

Hydrogen Bond Acceptor Count

6

Exact Mass

275.05587416 g/mol

Monoisotopic Mass

275.05587416 g/mol

Boiling Point

336 to 338 °F at 760 mmHg (NTP, 1992)
169-170 °C at 1.0 mm Hg

Heavy Atom Count

18

Density

1.274 at 68 °F (NTP, 1992) - Denser than water; will sink
1.2683 at 25 °C/4 °C

LogP

1.98 (LogP)
log Kow = 1.98
1.98

Odor

SLIGHT ODOR
Odorless

Appearance

Solid powder

Melting Point

300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q9CX8P80JW

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (92.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (92.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

... MIOTICS /SRP: FORMERLY/ USED FOR TREATING GLAUCOMA /INCLUDE/ PARAOXON ...

Pharmacology

Paraoxon is a synthetic aryl dialkyl phosphate compound and organophosphate acetylcholinesterase inhibitor that is the active metabolite of the insecticide parathion and is used as a pesticide. It is characterized as a reddish-yellow oily liquid with a faint fruity odor, and exposure occurs by inhalation, ingestion, or contact.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EB - Parasympathomimetics
S01EB10 - Paraoxon

Mechanism of Action

Direct inhibitors, such as paraoxon, are capable of reacting directly with the cholinesterase enzymes thereby inactivating them.
Parathion is converted in the body in part to paraoxon, a strong inhibitor of the enzyme acetyl cholinesterase. Upon inhibition of this enzyme in the tissues, acetylcholine, the substance responsible for transmission of nerve impulses in much of the nervous system, accumulates, producing an initial overstimulation and subsequent blockage of nerve stimuli.
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Vapor Pressure

0.0000011 [mmHg]
1.1X10-6 mm Hg at 25 °C.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

311-45-5

Absorption Distribution and Excretion

... SLICES OF RABBIT SKIN HYDROLYZE PARAOXON AT A CONCN OF 7.7X10-3 MOL TO THE EXTENT OF 20% IN 1 HR PER G OF TISSUE. SINCE ABSORPTION OF PARAOXON ... IS SLOW.
On the basis of radioautographic studies in man and animals, it appears that skin absorption is transepidermal. The rate of dermal absorption /of paraoxon/ in the rabbit is 0.059 ug/min/cu m. The animals exhibit about a tenfold individual variation in permeability of the skin.
FEMALE RATS ... EXCRETED A HIGHER PERCENTAGE (63%) OF (14)C IN THE URINE THAN MALES (53%) PER DAY AFTER AN ORAL DOSE OF (14)C-PARAOXON ...
Effect of pregnancy & lactation on distribution of parathion & paraoxon in mice was examined. Pregnant mice treated with 5 mg/kg of parathion demonstrated higher concn of both parathion & paraoxon in blood & brain than controls which correlated with the enhanced cholinesterase inhibition in pregnant animals.
For more Absorption, Distribution and Excretion (Complete) data for PARAOXON (10 total), please visit the HSDB record page.

Metabolism Metabolites

THE MAJOR URINARY METABOLITES /FOLLOWING ORAL DOSE OF (14)CARBON-PARAOXON TO MALE ALBINO RATS/ ... WERE DIETHYL PHOSPHATE (ABOUT 60%) AND DE-ETHYL-PARAOXON (6-7%).
... THE DEALKYLATION OF PARAOXON TO DE-ETHYL-PARAOXON OBSERVED IN THE METABOLISM OF BOTH PARAOXON AND PARATHION IN VIVO HAS BEEN SHOWN TO BE CATALYZED BY CYTOCHROME P450 DEPENDENT MONO-OXYGENATION.
YIELDS 4-AMINOPHENYL DIETHYL PHOSPHATE IN RAT, GUINEA PIG, CHICKEN & SPARROW. /FROM TABLE/
YIELDS PARA-NITROPHENYL IN PIG; IN RAT & GUINEA PIG; IN MAN & IN SHEEP. /FROM TABLE/
For more Metabolism/Metabolites (Complete) data for PARAOXON (11 total), please visit the HSDB record page.
Paraoxon is a known human metabolite of parathion.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Paraoxon

Biological Half Life

Hydrolysis and covalent binding to nonessential esterases are two biochemical processes which can prevent paraoxon from reacting with essential enzyme, acetylcholinesterase. Both processes have been proposed as the primary route of paraoxon detoxification in vivo. These experiments were designed to assess the relative contribution of each pathway to the disappearance of paraoxon in the rabbit. In vitro, paraoxon disappeared from whole rabbit blood with a half-life of 17.7 sec. Hydrolysis by paraoxonase accounted entirely for this disappearance and covalent binding contributed essentially nothing. In vivo, following an iv injection of 0.15 mg/kg paraoxon, serum paraoxonase hydrolyzed as much as 41% of the injected dose within the first 30 sec. Pretreatment of rabbits with an ip injection of tri-o-tolyl phosphate eliminated more than 95% of the paraoxon binding sites. However, pretreatment with tri-o-tolyl phosphate had no significant effect on the half-life or volume of distribution of paraoxon, indicating that covalent binding sites did not contribute significantly to the clearance of paraoxon from whole rabbits under these conditions. Hydrolysis of paraoxon by tissue paraoxonases, in addition to that catalyzed by paraoxonase in the blood, could account for its rapid metabolism. These findings demonstrate that paraoxonase has a major role in the disappearance of paraoxon in the rabbit. This suggests that susceptibility of people to chronic paraoxon poisoning may vary, according to their inherited level and type of serum paraoxonase.

Use Classification

Pharmaceuticals

Methods of Manufacturing

PREPARED BY ACTION OF DIETHYL CHLOROPHOSPHATE ON SODIUM PARA-NITROPHENOLATE OR BY NITRATION OF DIETHYL PHENYL PHOSPHATE: SCHRADER, BIOS FINAL REPT 714: 52 (1947); ANGEW CHEM 62: 471 (1950); SWISS PATENT NUMBER 257,649 (1949); FAGERLIND ET AL, SVENSK FARM TID 56, 303, CA 46, 9259.

General Manufacturing Information

RELATIVELY HIGH STABILITY MAY CAUSE RESIDUE PROBLEMS

Analytic Laboratory Methods

A BIOANALYTICAL ASSAY IS DESCRIBED IN WHICH AN ELECTRODE SENSITIVE TO ACETYLCHOLINE IS USED TO DETERMINE THE RESIDUAL ACETYLCHOLINESTERASE ACTIVITY FOLLOWING INCUBATION WITH ORGANIC PESTICIDE, PARAOXON.
PARAOXON WAS AMONG 7 PESTICIDES STUDIED IN FRUITS AND VEGETABLES. EACH PESTICIDE WAS SOUGHT AT 2 LEVELS, ONE AT APPROX HALF THE PERMISSIBLE MAXIMUM RESIDUE CONCN & ANOTHER AT APPROX TOTAL PERMISSIBLE CONCN. WITH THIS METHOD ONLY MINIMUM CLEANUP & A SINGLE 1-COLUMN ISOCRATIC TECHNIQUE ARE REQUIRED.
SOME PROCEDURES FOR THE ENZYMATIC DETECTION OF ORGANOPHOSPHORUS PESTICIDES, WHICH HAVE GIVEN REPRODUCIBLE RESULTS ON A ROUTINE SCALE, ARE DESCRIBED. THE METHODS HAVE SUCCESSFULLY BEEN APPLIED TO THE DETECTION OF PARAOXON IN FRUIT OR VEGETABLE EXTRACTS. THE METHOD INVOLVE INITIAL THIN-LAYER CHROMATOGRAPHY OF THE SAMPLE EXTRACTS, THEN OXIDATION WITH BROMINE TO CONVERT THE THIOPHOSPHATES TO ACTIVE ENZYME INHIBITORS. THE PLATES ARE THEN SPRAYED WITH A SUITABLE SOURCE & FURTHER SPRAYED WITH A SUITABLE SUBSTRATE TO BECOME COLORED FOLLOWING HYDROLYSIS. ZYME & AN ACID-BASE INDICATOR ARE INCORPORATED INTO AN AGAR GEL & THE DEVELOPED TLC PLATE PRESSED AGAINST THIS FOR 1 HR AFTER ACTIVATION THE AGAR IS SPRAYED WITH ACETYLCHOLINE, WHICH RELEASES ACETIC ACID ON HYDROLYSIS. THE LIMIT OF DETECTION ACHIEVED FOR MOST SUBSTANCES IS 1 TO RE FOR ROUTINE ANALYSES.
AOAC Method 974.22. Organophosphorus Pesticide Residues, Carbon Column Cleanup Method.
An electroanalysis study of the polarographic behavior (DDP) of the pesticides parathion and paraoxon in the presence of Pd(2+) is described. This metallic ion shows affinity for the thiophosphate group and catalyzes the hydrolysis of parathion but not paraoxon. A method for the simultaneous determination by measuring the p-nitrophenol formed after the addition of Pd(2+), whereas paraoxon can be measured directly by its reduction peak is proposed. In the determination of parathion acceptable errors were found as long as the parathion/paraoxon ratio was >1/45. In the determination of paraoxon, satisfactory results were obtained for paraoxon/parathion ratios >1/70.

Clinical Laboratory Methods

A COMPETITIVE INHIBITION ENZYME IMMUNOASSAY WAS DEVELOPED TO DETECT AND QUANTIFY LEVELS OF PARAOXON IN BODY FLUIDS. LEVELS AS LOW AS 10-10 MOLAR IN BUFFER AND SERUM PARAOXON LEVELS AS LOW AS 10-9 MOLAR WERE DETECTED.
A BIOANALYTICAL ASSAY IS DESCRIBED IN WHICH AN ELECTRODE SENSITIVE TO ACETYLCHOLINE IS USED TO DETERMINE THE RESIDUAL ACETYLCHOLINESTERASE ACTIVITY FOLLOWING INCUBATION WITH ORGANIC PESTICIDE, PARAOXON.

Storage Conditions

Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/

Interactions

... PARAOXON INHIBITS THE METABOLISM OF BENZO(A) PYRENE IN VIVO.
... THE QUANTITATIVE IMPORTANCE OF NADPH-DEPENDENT O-DEALKYLATION OF ORGANOPHOSPHATE INSECTICIDES, EG PARAOXON ... MAY BE MODIFIED BY 1,1,1-TRICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHANE OR 1,1-DICHLORO-2,2-BIS(P-CHLOROPHENYL)ETHENE.
Incubation of both parathion and chlorpyrifos at various concn with mouse hepatic microsomes resulted in the inhibition of production of paraoxon, p-nitrophenol, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol, which was characteristic of mixed type inhibition. This kinetic behavior could arise as a result of competitive interactions of parathion and chlorpyrifos with multiple forms of microsomal cytochrome p450.
Paraoxon (diethyl-p-nitrophenylphosphate) is the toxic, but non-mutagenic metabolite of the organophosphorus ester (OP) insecticide parathion. Although this agent has been used as a deacetylase inhibitor in many studies, we discovered a mutagenic synergy with paraoxon and plant-activated m-phenylenediamine or with direct-acting 2-acetoxyacetylaminofluorene in Salmonella typhimurium cells. In the present study, mammalian-activated m-phenylenediamine, o-phenylenediamine, p-phenylenediamine, benzidine, 2,3-diaminophenazine or 2-aminofluorene, as well as plant-activated benzidine or 2-aminofluorene expressed an elevated mutagenic potency when assayed with S. typhimurium strain YG1024 in the presence of paraoxon. Under non-toxic conditions, paraoxon amplified the S. typhimurium mutant yield induced by these aromatic amines between 1.9-fold and 8.4-fold. Spectrophotometric analysis demonstrated that the rate of degradation of 2-acetoxyacetylaminofluorene was not significantly different in phosphate buffer with or without paraoxon or with S. typhimurium cytosol with or without paraoxon. Also paraoxon-mediated mutagenic synergy does not appear to be due to a direct reaction with aromatic amines. Mutagenic synergy between aromatic amines and OP oxon products may be a cause of concern because people are chronically exposed to environmental and dietary aromatic amines, and a significant segment of the US population tested positive for OP insecticide residues.
For more Interactions (Complete) data for PARAOXON (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Houzé P, Hutin A, Lejay M, Baud FJ. Comparison of the Respiratory Toxicity and Total Cholinesterase Activities in Dimethyl Versus Diethyl Paraoxon-Poisoned Rats. Toxics. 2019 Apr 16;7(2). pii: E23. doi: 10.3390/toxics7020023. PubMed PMID: 30995784.
2: Trenque I, Magnano GC, Bolzinger MA, Roiban L, Chaput F, Pitault I, Briançon S, Devers T, Masenelli-Varlot K, Bugnet M, Amans D. Shape-selective synthesis of nanoceria for degradation of paraoxon as a chemical warfare simulant. Phys Chem Chem Phys. 2019 Mar 6;21(10):5455-5465. doi: 10.1039/c9cp00179d. PubMed PMID: 30801105.
3: Sharma G, Hu Q, Jayasinghe-Arachchige VM, Paul TJ, Schenk G, Prabhakar R. Investigating coordination flexibility of glycerophosphodiesterase (GpdQ) through interactions with mono-, di-, and triphosphoester (NPP, BNPP, GPE, and paraoxon) substrates. Phys Chem Chem Phys. 2019 Mar 6;21(10):5499-5509. doi: 10.1039/c8cp07031h. PubMed PMID: 30785142.
4: Mutharani B, Ranganathan P, Chen SM, Karuppiah C. Enzyme-free electrochemical detection of nanomolar levels of the organophosphorus pesticide paraoxon-ethyl by using a poly(N-isopropyl acrylamide)-chitosan microgel decorated with palladium nanoparticles. Mikrochim Acta. 2019 Feb 9;186(3):167. doi: 10.1007/s00604-018-3206-7. PubMed PMID: 30739232.
5: Iha HA, Kunisawa N, Shimizu S, Onishi M, Nomura Y, Matsubara N, Iwai C, Ogawa M, Hashimura M, Sato K, Kato M, Ohno Y. Mechanism Underlying Organophosphate Paraoxon-Induced Kinetic Tremor. Neurotox Res. 2019 Apr;35(3):575-583. doi: 10.1007/s12640-019-0007-7. Epub 2019 Feb 7. PubMed PMID: 30729450.
6: Alfonso M, Durán R, Fajardo D, Justo L, Faro LRF. Mechanisms of action of paraoxon, an organophosphorus pesticide, on in vivo dopamine release in conscious and freely moving rats. Neurochem Int. 2019 Mar;124:130-140. doi: 10.1016/j.neuint.2019.01.001. Epub 2019 Jan 3. PubMed PMID: 30610897.
7: Zare Z, Tehrani M, Rezaei N, Dana Ghalebarzand B, Mohammadi M. Anxiolytic activity of paraoxon is associated with alterations in rat brain glutamatergic system. Neurotoxicol Teratol. 2019 Jan - Feb;71:32-40. doi: 10.1016/j.ntt.2018.12.001. Epub 2018 Dec 19. PubMed PMID: 30576762.
8: Peng J, Yin W, Shi J, Jin X, Ni G. Magnesium and nitrogen co-doped carbon dots as fluorescent probes for quenchometric determination of paraoxon using pralidoxime as a linker. Mikrochim Acta. 2018 Dec 17;186(1):24. doi: 10.1007/s00604-018-3147-1. PubMed PMID: 30560307.
9: Wilson C, Cooper NJ, Briggs ME, Cooper AI, Adams DJ. Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases. Org Biomol Chem. 2018 Dec 5;16(47):9285-9291. doi: 10.1039/c8ob02475h. PubMed PMID: 30480295.
10: de Paula RL, de Almeida JSFD, Cavalcante SFA, Gonçalves AS, Simas ABC, Franca TCC, Valis M, Kuca K, Nepovimova E, Granjeiro JM. Molecular Modeling and In Vitro Studies of a Neutral Oxime as a Potential Reactivator for Acetylcholinesterase Inhibited by Paraoxon. Molecules. 2018 Nov 12;23(11). pii: E2954. doi: 10.3390/molecules23112954. PubMed PMID: 30424582; PubMed Central PMCID: PMC6278417.
11: Faro LRF, Fajardo D, Durán R, Alfonso M. Characterization of acute intrastriatal effects of paraoxon on in vivo dopaminergic neurotransmission using microdialysis in freely moving rats. Toxicol Lett. 2018 Dec 15;299:124-128. doi: 10.1016/j.toxlet.2018.09.017. Epub 2018 Oct 4. PubMed PMID: 30292885.
12: Morales JI, Figueroa R, Rojas M, Millán D, Tapia RA, Pavez P. Dual function of amino acid ionic liquids (Bmim[AA]) on the degradation of the organophosphorus pesticide, Paraoxon®. Org Biomol Chem. 2018 Oct 17;16(40):7446-7453. doi: 10.1039/c8ob01928b. PubMed PMID: 30264845.
13: Chagas MA, Pereira ES, Da Silva JCS, Rocha WR. Theoretical investigation of the neutral hydrolysis of diethyl 4-nitrophenyl phosphate (paraoxon) in aqueous solution. J Mol Model. 2018 Aug 29;24(9):259. doi: 10.1007/s00894-018-3798-1. PubMed PMID: 30159695.
14: González-González M, Estévez J, Del Río E, Vilanova E, Sogorb MA. Hydrolyzing activities of phenyl valerate sensitive to organophosphorus compounds paraoxon and mipafox in human neuroblastoma SH-SY5Y cells. Toxicology. 2018 Aug 1;406-407:123-128. doi: 10.1016/j.tox.2018.07.016. Epub 2018 Aug 14. PubMed PMID: 30118792.
15: Baruch Leshem A, Isaacs S, Srivastava SK, Abdulhalim I, Kushmaro A, Rapaport H. Quantitative assessment of paraoxon adsorption to amphiphilic β-sheet peptides presenting the catalytic triad of esterases. J Colloid Interface Sci. 2018 Nov 15;530:328-337. doi: 10.1016/j.jcis.2018.06.065. Epub 2018 Jun 23. PubMed PMID: 29982025.
16: Farizatto KLG, Bahr BA. Paraoxon: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise. Eur Sci J. 2017 Oct;13:29-37. doi: 10.19044/esj.2017.c1p4. PubMed PMID: 29805717; PubMed Central PMCID: PMC5966299.
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